Cas no 2024306-04-3 (6-bromo-N1-cyclohexylbenzene-1,2-diamine)

6-Bromo-N1-cyclohexylbenzene-1,2-diamine is a brominated aromatic diamine compound featuring a cyclohexyl substituent on one of the amine groups. This structure imparts unique reactivity and selectivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds and functionalized aromatic systems. The bromo group offers a versatile handle for further derivatization via cross-coupling reactions, while the cyclohexyl moiety enhances steric and electronic properties, influencing regioselectivity in subsequent transformations. Its stability and well-defined reactivity profile make it suitable for applications in pharmaceutical and agrochemical research, where precise functionalization of benzene derivatives is required. The compound is typically handled under inert conditions due to the sensitivity of the amine groups.
6-bromo-N1-cyclohexylbenzene-1,2-diamine structure
2024306-04-3 structure
Product name:6-bromo-N1-cyclohexylbenzene-1,2-diamine
CAS No:2024306-04-3
MF:C12H17BrN2
MW:269.180782079697
CID:6440227
PubChem ID:165471843

6-bromo-N1-cyclohexylbenzene-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-N1-cyclohexylbenzene-1,2-diamine
    • EN300-1116132
    • 2024306-04-3
    • Inchi: 1S/C12H17BrN2/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h4,7-9,15H,1-3,5-6,14H2
    • InChI Key: OGPVZPQDLMCQLU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1NC1CCCCC1)N

Computed Properties

  • Exact Mass: 268.05751g/mol
  • Monoisotopic Mass: 268.05751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 38Ų

6-bromo-N1-cyclohexylbenzene-1,2-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1116132-5.0g
6-bromo-N1-cyclohexylbenzene-1,2-diamine
2024306-04-3
5g
$2110.0 2023-06-09
Enamine
EN300-1116132-0.05g
6-bromo-N1-cyclohexylbenzene-1,2-diamine
2024306-04-3 95%
0.05g
$528.0 2023-10-27
Enamine
EN300-1116132-0.5g
6-bromo-N1-cyclohexylbenzene-1,2-diamine
2024306-04-3 95%
0.5g
$603.0 2023-10-27
Enamine
EN300-1116132-2.5g
6-bromo-N1-cyclohexylbenzene-1,2-diamine
2024306-04-3 95%
2.5g
$1230.0 2023-10-27
Enamine
EN300-1116132-5g
6-bromo-N1-cyclohexylbenzene-1,2-diamine
2024306-04-3 95%
5g
$1821.0 2023-10-27
Enamine
EN300-1116132-0.25g
6-bromo-N1-cyclohexylbenzene-1,2-diamine
2024306-04-3 95%
0.25g
$579.0 2023-10-27
Enamine
EN300-1116132-10.0g
6-bromo-N1-cyclohexylbenzene-1,2-diamine
2024306-04-3
10g
$3131.0 2023-06-09
Enamine
EN300-1116132-10g
6-bromo-N1-cyclohexylbenzene-1,2-diamine
2024306-04-3 95%
10g
$2701.0 2023-10-27
Enamine
EN300-1116132-1.0g
6-bromo-N1-cyclohexylbenzene-1,2-diamine
2024306-04-3
1g
$728.0 2023-06-09
Enamine
EN300-1116132-1g
6-bromo-N1-cyclohexylbenzene-1,2-diamine
2024306-04-3 95%
1g
$628.0 2023-10-27

Additional information on 6-bromo-N1-cyclohexylbenzene-1,2-diamine

Introduction to 6-Bromo-N1-Cyclohexylbenzene-1,2-Diamine (CAS No. 2024306-04-3)

6-Bromo-N1-cyclohexylbenzene-1,2-diamine, identified by the CAS registry number 2024306-04-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the 6-position of the benzene ring and a cyclohexyl group attached to the nitrogen atom at position 1. The presence of two amino groups on the benzene ring further enhances its reactivity and functional versatility.

The synthesis of 6-bromo-N1-cyclohexylbenzene-1,2-diamine involves a series of well-established organic reactions, including nucleophilic substitution and aromatic substitution. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. This compound is particularly valuable in the pharmaceutical industry due to its potential as an intermediate in drug design. For instance, it has been explored as a precursor for developing anti-inflammatory agents and antioxidants.

In the realm of polymer chemistry, 6-bromo-N1-cyclohexylbenzene-1,2-diamine has found applications as a building block for advanced materials. Its ability to form stable covalent bonds with other monomers makes it ideal for synthesizing high-performance polymers with tailored properties. Recent studies have highlighted its role in creating lightweight, high-strength composites that are resistant to thermal degradation.

The chemical properties of CAS No. 2024306-04-3 are heavily influenced by its functional groups. The bromine atom imparts electrophilic aromatic substitution reactivity, while the cyclohexyl group introduces steric hindrance and enhances solubility in organic solvents. The two amino groups facilitate hydrogen bonding and nucleophilic attack, making this compound highly reactive under specific conditions.

From an environmental standpoint, researchers have focused on developing sustainable methods for synthesizing 6-bromo-N1-cyclohexylbenzene-1,2-diamine. Green chemistry principles have been applied to minimize waste generation and reduce reliance on hazardous reagents. For example, microwave-assisted synthesis has been shown to significantly accelerate reaction rates while lowering energy consumption.

In conclusion, CAS No. 2024306-04-3, or 6-bromo-N1-cyclohexylbenzene-1,2-diamine, stands out as a critical compound in modern chemical research. Its unique structure and reactivity make it indispensable in various industries, from pharmaceuticals to materials science. As research continues to uncover new applications and improve synthesis methods, this compound will undoubtedly play an even more prominent role in advancing technological innovations.

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